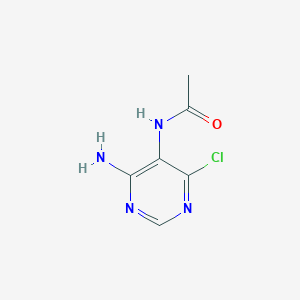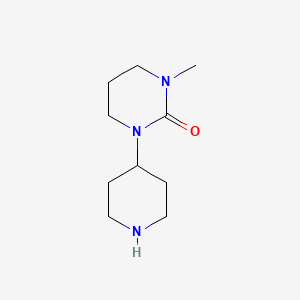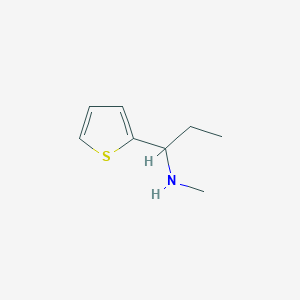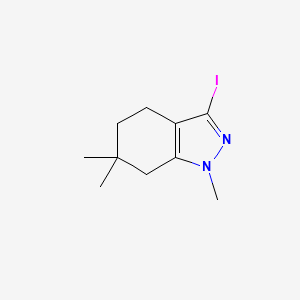
n-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an iodine atom, and a carboxamide group attached to a pyridine ring, along with a methylisoxazole moiety. Its molecular formula is C10H9IN4O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by the introduction of an amino group. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate isoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Deiodinated derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Applications De Recherche Scientifique
N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-Amino-5-iodopyridin-2-yl)acetamide
- 2,6-Diamino-3-iodopyridine
Uniqueness
N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the pyridine and isoxazole rings, along with the iodine atom, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H9IN4O2 |
|---|---|
Poids moléculaire |
344.11 g/mol |
Nom IUPAC |
N-(6-amino-5-iodopyridin-2-yl)-3-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H9IN4O2/c1-5-6(4-17-15-5)10(16)14-8-3-2-7(11)9(12)13-8/h2-4H,1H3,(H3,12,13,14,16) |
Clé InChI |
MQAASAOSEQMTRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC=C1C(=O)NC2=NC(=C(C=C2)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)



![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)







